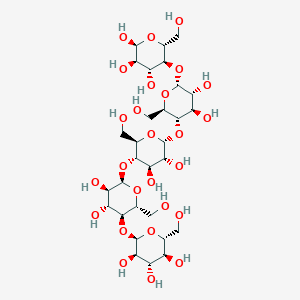

alpha-Maltopentaose

Descripción general

Descripción

Alpha-Maltopentaose is a type of maltooligosaccharide composed of five glucose units linked by alpha-1,4 glycosidic bonds . It is a pentasaccharide, meaning it consists of five monosaccharide units. This compound is a part of the larger family of maltooligosaccharides, which are known for their various physiological functions and applications in different industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Alpha-Maltopentaose can be synthesized using enzymatic methods involving alpha-amylases, which catalyze the hydrolysis of starch to produce maltooligosaccharides . The reaction conditions typically involve maintaining an optimal temperature and pH for the enzyme activity. For instance, alpha-amylases from Bacillus species are often used due to their high activity at moderate temperatures and neutral pH .

Industrial Production Methods

In industrial settings, this compound is produced using biocatalysts such as immobilized alpha-amylases. The process involves the enzymatic hydrolysis of starch, followed by purification steps to isolate the desired maltooligosaccharide . The use of immobilized enzymes allows for continuous production and easy separation of the enzyme from the product, enhancing the efficiency of the process .

Análisis De Reacciones Químicas

Enzymatic Hydrolysis by α-Amylases

Alpha-maltopentaose undergoes hydrolysis by α-amylases, which cleave internal α-1,4 glycosidic bonds. Key findings include:

Human Pancreatic α-Amylase (HPA) :

-

Catalytic Mechanism : D197 acts as the nucleophile, while E233 serves as the general acid catalyst. Mutation of D197 reduces activity by >10⁵-fold, confirming its role in bond cleavage .

-

Substrate Specificity : HPA hydrolyzes maltopentaose with a k<sub>cat</sub>/K<sub>m</sub> of 0.0030 s⁻¹ mM⁻¹, significantly lower than activated substrates like α-maltotriosyl fluoride (15 s⁻¹ mM⁻¹) .

Bacterial α-Amylases :

-

Bacillus spp. variants produce maltopentaose as a primary product during starch liquefaction .

-

Kinetic studies show substrate inhibition in the presence of competing carbohydrates (e.g., glucose reduces activity by 75% at high concentrations) .

| Enzyme Source | Activity (µmol·mg⁻¹·min⁻¹) | Optimal pH | Inhibitors |

|---|---|---|---|

| Human Pancreatic | 0.0030 (k<sub>cat</sub>/K<sub>m</sub>) | 6.9 | Acarbose |

| Bacillus sp. 707 | 1.51 ± 0.08 | 6.5 | Maltotetraose, Glucose |

Transglycosylation Reactions

This compound participates in transglycosylation, where glycosyl residues are transferred to acceptors like p-nitrophenyl α-glucoside:

-

Pseudomonas stutzeri Maltotetraose-Forming Amylase : Synthesizes p-nitrophenyl α-maltopentaoside (FG5P) in aqueous methanol, achieving 12% yield . Methanol enhances acceptor solubility and reaction efficiency .

-

Potato D-Enzyme (4-α-Glucanotransferase) : Transfers glucosyl units from maltopentaose to acarbose, forming elongated acarviosyl metabolites .

Reaction Conditions :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Methanol Concentration | 30% (v/v) | ↑ 200% |

| Temperature | 40°C | ↑ 50% |

| pH | 6.5 | Max activity |

Substrate Inhibition in Complex Systems

This compound hydrolysis is inhibited by competing carbohydrates:

Kinetic Model :

Where K<sub>i</sub> = inhibition constant for competing substrates.

Metabolic Pathways in E. coli

This compound is imported via LamB maltoporin and metabolized through:

-

Maltodextrin Glucosidase (MalZ) : Cleaves glucose from the reducing end (k<sub>cat</sub> = 2.1 s⁻¹) .

-

Cytoplasmic α-Amylase (AmyA) : Endohydrolyzes α-1,4 bonds (Optimal pH = 6.5) .

| Enzyme | Gene | Function | Molecular Weight (kDa) |

|---|---|---|---|

| Maltoporin | lamB | Transports maltooligosaccharides | 49.9 |

| Maltodextrin Glucosidase | malZ | Exohydrolysis of maltodextrins | 69.2 |

Aplicaciones Científicas De Investigación

Enzymatic Assays

Alpha-maltopentaose serves as a substrate for various enzymes, particularly α-amylases. Its use in enzymatic assays is significant for understanding enzyme kinetics and mechanisms.

- Kinetic Studies : Research has demonstrated that this compound can be hydrolyzed by porcine pancreatic α-amylase (PPA), with studies revealing the competitive and non-competitive inhibition patterns of its hydrolysis products, maltose and maltotriose . Such kinetic analyses are essential for developing inhibitors for therapeutic applications.

- Chromogenic and Fluorogenic Derivatives : Derivatives of this compound are utilized in automated analytical tools to measure enzymatic activity. For instance, chromogenic substrates like p-nitrophenyl maltoheptaoside are used to determine α-amylase activity in clinical samples, providing a sensitive method for enzyme detection .

Food Technology

In the food industry, this compound is utilized for its functional properties, including sweetness and texture enhancement.

- Sugar Replacers : this compound can act as a sucrose replacer in food formulations, contributing to the physical and sensory properties of products like sugar-reduced biscuits. Its low-caloric nature makes it an attractive option for health-conscious consumers .

- Fermentation Substrate : It serves as a substrate for fermentation processes in brewing and baking, where it can be metabolized by yeast and bacteria to produce alcohol or carbon dioxide, enhancing flavor profiles .

Therapeutic Applications

Recent studies have explored the potential therapeutic applications of this compound and its derivatives.

- Antiviral Activity : Research indicates that sulfated derivatives of maltooligosaccharides, including this compound, exhibit enhanced antiviral activities against enveloped viruses such as HIV. Modifications to the structure significantly increase their efficacy compared to unmodified forms .

- Drug Delivery Systems : The ability of this compound to form complexes with certain drugs could be harnessed in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble compounds .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Mecanismo De Acción

The mechanism by which alpha-Maltopentaose exerts its effects involves its interaction with specific enzymes and receptors in the body . For example, as a prebiotic, it is partially hydrolyzed in the small intestine and serves as a substrate for intestinal microbiota, leading to the production of short-chain fatty acids that benefit gut health . Additionally, its ability to form complexes with other molecules makes it useful in various applications, including drug delivery .

Comparación Con Compuestos Similares

Alpha-Maltopentaose is unique compared to other maltooligosaccharides due to its specific chain length and the resulting physiological effects . Similar compounds include:

Maltotetraose: A tetrasaccharide with four glucose units, used similarly in enzymatic studies and as a prebiotic.

Maltotriose: A trisaccharide with three glucose units, also used in research and industrial applications.

Maltose: A disaccharide with two glucose units, commonly used in food and fermentation industries.

This compound’s longer chain length compared to these similar compounds allows for different interactions and applications, making it a valuable compound in various fields .

Actividad Biológica

Alpha-maltopentaose is a maltooligosaccharide composed of five glucose units linked by α-1,4-glycosidic bonds. It is produced during the enzymatic hydrolysis of starch and plays significant roles in various biological and industrial processes. This article explores the biological activity of this compound, focusing on its enzymatic interactions, physiological effects, and potential applications.

Enzymatic Interactions

This compound is primarily involved in the catalytic processes mediated by enzymes such as alpha-amylase and phosphorylases.

Alpha-Amylase Activity

Alpha-amylase catalyzes the hydrolysis of starch into oligosaccharides, including maltopentaose. A study highlighted that the kinetic parameters for maltopentaose indicate it acts as a substrate for human pancreatic alpha-amylase, with a significantly lower value compared to activated substrates, suggesting lower efficiency in hydrolysis compared to other substrates like maltotriosyl fluoride .

The following table summarizes the kinetic parameters for maltopentaose with different enzymes:

| Enzyme | Substrate | k(cat) (s⁻¹) | K_m (mM) | k(cat)/K_m (s⁻¹ mM⁻¹) |

|---|---|---|---|---|

| Human Pancreatic Alpha-Amylase | Maltopentaose | 0.0030 | - | - |

| Human Pancreatic Alpha-Amylase | Maltotriosyl Fluoride | 15 | - | - |

Phosphorylase Inhibition

Research has shown that maltopentaose can act as a competitive inhibitor for muscle and potato alpha-glucan phosphorylases, which are responsible for degrading oligosaccharides into glucose-1-phosphate. The binding affinity of maltopentaose was found to be significantly lower compared to 4-deoxymaltopentaose, indicating that modifications to its structure can enhance its inhibitory properties .

Physiological Effects

This compound exhibits several physiological effects that contribute to its potential health benefits:

- Prebiotic Properties : As a maltooligosaccharide, this compound can serve as a prebiotic, promoting the growth of beneficial gut bacteria. This can enhance gut health and improve digestion.

- Energy Source : It can be utilized as an energy source in various metabolic pathways, particularly in conditions where rapid energy release is necessary.

Case Studies

- Cold Adaptation and Salt Tolerance : A study on a recombinant maltopentaose-forming amylase from Sde 2-40 demonstrated that this enzyme retains significant activity at low temperatures (4°C) and high salt concentrations (3 M NaCl). This property allows for efficient production of maltopentaose under challenging conditions, making it suitable for industrial applications .

- Production from Starch : An investigation into a strain of Bacillus circulans revealed that its alpha-amylase produced maltotetraose and maltopentaose as main products from starch with yields of approximately 30-40% and 20-30%, respectively. The enzyme showed optimal activity at pH 7.0 and 50°C .

Research Findings

Recent research has focused on optimizing the production and application of this compound:

- Enzyme Engineering : Advances in enzyme engineering have led to the development of more efficient amylases capable of producing higher yields of maltopentaose from starch.

- Industrial Applications : The unique properties of this compound make it valuable in food processing, pharmaceuticals, and biotechnological applications.

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNIPWXXIGNQQF-DWTFCAFKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maltopentaose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34620-76-3 | |

| Record name | Maltopentaose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.